Cas no 96-50-4 (Aminothiazole)

Aminothiazole is a heterocyclic organic compound featuring a thiazole ring substituted with an amino group. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its key advantages include versatility as a building block for biologically active molecules, particularly in the development of antimicrobial, anti-inflammatory, and antifungal agents. The amino group enhances nucleophilicity, facilitating further functionalization, while the thiazole core contributes to metabolic stability and binding affinity in target interactions. Aminothiazole derivatives are widely utilized in drug discovery due to their favorable pharmacokinetic properties and ability to modulate diverse biological pathways. The compound is typically handled under controlled conditions due to its sensitivity to oxidation and moisture.
Aminothiazole structure
Aminothiazole structure
Product Name:Aminothiazole
CAS No:96-50-4
MF:C3H4N2S
MW:100.142258644104
MDL:MFCD00005325
CID:34862
PubChem ID:2155
Update Time:2025-10-21

Aminothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Aminothiazole
    • 2-Thiazolamine
    • 2-thiazolylamine
    • 2-thiazylamine
    • abadole
    • aminothiazole
    • basedol
    • Thiazol-2-amine
    • 2-amino-1,3-thiazole
    • 2-amino-thiazole
    • Abadol
    • aminothiazol
    • cp1585
    • RP 2921
    • thiazole-2-amine
    • THIAZYLAMINE
    • usafek-p-5501
    • 4-Thiazoline, 2-imino- (6CI)
    • Thiazole, 2-amino- (8CI)
    • 1,3-Thiazol-2-amine
    • 2-Aminothiazol
    • NSC 1900
    • 2-Aminothiazole,97%
    • KBio2_000505
    • BRD-K13421763-001-06-2
    • UNII-5K8WKN668K
    • Spectrum_000085
    • 1,3-thiazol-2-ylamine
    • 5K8WKN668K
    • 2-AMINOTHIAZOLE [MI]
    • 361381-86-4
    • NINDS_000176
    • SPBio_000957
    • NCGC00091162-09
    • 2-iminothiazole
    • DivK1c_000176
    • amino-1,3-thiazole
    • STR00409
    • NCGC00091162-06
    • KBioGR_001028
    • NCGC00091162-07
    • Aminotiazolo
    • Aminotiazol [INN-Spanish]
    • F2146-0059
    • NCGC00091162-05
    • KBioSS_000505
    • EN300-19107
    • KBio1_000176
    • AC7847
    • NSC1900
    • N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
    • BDBM50240843
    • STK387115
    • s4198
    • A0633
    • Z104472798
    • BRD-K13421763-001-05-4
    • Spectrum5_000973
    • 1,3-Thiazol-2-amine #
    • KBio2_005641
    • 2-imino-2,3-dihydro-1,3-thiazole
    • BP-21217
    • 2-amino-1,3 thiazole
    • SR-01000872739-1
    • thiazolyl amine
    • Aminothiazol [INN-French]
    • InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
    • NCGC00091162-03
    • 2-Aminothiazole, 97%
    • SY001447
    • 2-AMINOTHIOZOLE
    • DTXCID604508
    • AKOS000119189
    • SR-01000872739
    • thiazole amine
    • RP-2921
    • CCRIS 1279
    • AB00052300_03
    • SCHEMBL7401
    • SBI-0051751.P002
    • DB-015940
    • BSPBio_003414
    • Tox21_111093
    • HMS3652B11
    • HY-12396
    • 2-Amino-thiazol
    • NSC758210
    • CP 1585
    • Thiazole, 2-amino-
    • NCGC00091162-04
    • 2-amino thiazole
    • NSC-1900
    • Spectrum2_000879
    • EINECS 202-511-6
    • 29385-37-3
    • THIAZOLE,2-AMINO
    • 1,3-thiazole-2-amine
    • WLN: T5N CSJ BZ
    • Pharmakon1600-01503017
    • DTXSID5024508
    • Aminothiazole [INN]
    • Aminotiazol
    • thiazol-2-yl-amine
    • BRD-K13421763-001-07-0
    • Aminothiazolum [INN-Latin]
    • HMS1922A05
    • 2-amino thiozol
    • KBio3_002634
    • NCGC00258280-01
    • CHEMBL344760
    • Tox21_200726
    • Spectrum4_000734
    • KBio2_003073
    • 96-50-4
    • Spectrum3_001737
    • Aminothiazolum
    • AB-601/30915002
    • 4-Thiazolin-2-onimine
    • NCGC00091162-02
    • amino thiazol
    • D02479
    • NS00020245
    • NCGC00091162-01
    • PS-9323
    • CAS-96-50-4
    • 2-Aminothiazol, technical, >=90% (NT)
    • USAF EK-P-5501
    • AMINOTHIAZOLINE
    • Thiazol-2-ylamine
    • AI3-14917
    • Aminothiazole (INN)
    • NSC-758210
    • AB00052300_04
    • MFCD00005325
    • Aminotiazolo [DCIT]
    • SPECTRUM1503017
    • CHEBI:40782
    • HMS500I18
    • CCG-40298
    • Q2746995
    • W-100142
    • SW219866-1
    • Thiazolamine
    • IDI1_000176
    • CS-3404
    • Aminothiazole
    • MDL: MFCD00005325
    • Inchi: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
    • InChI Key: RAIPHJJURHTUIC-UHFFFAOYSA-N
    • SMILES: N1=C(N)SC=C1
    • BRN: 105738

Computed Properties

  • Exact Mass: 100.01000
  • Monoisotopic Mass: 100.009519
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 48.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 67.2

Experimental Properties

  • Color/Form: White to yellow crystals, gradually dark brown when exposed to air, easy to sublime.
  • Density: 1.241 (estimate)
  • Melting Point: 88.0 to 92.0 deg-C
  • Boiling Point: 143°C/12mmHg(lit.)
  • Flash Point: 117℃/15mm
  • Refractive Index: 1.5300 (estimate)
  • PH: 9.6 (100g/l, H2O, 20℃)
  • Solubility: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
  • Water Partition Coefficient: 100 g/L (20 ºC)
  • PSA: 67.15000
  • LogP: 1.30650
  • Merck: 479
  • pka: 5.36(at 20℃)
  • FEMA: 3291
  • Solubility: Slightly soluble in cold water and ethanol, easily soluble in hot water and dilute inorganic acids.
  • Sensitiveness: Sensitive to light

Aminothiazole Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26-S36/37-S39
  • FLUKA BRAND F CODES:8-9
  • RTECS:XJ2100000
  • Hazardous Material Identification: Xn
  • TSCA:Yes
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Packing Group:I; II; III
  • Risk Phrases:R22; R36/37

Aminothiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Aminothiazole Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Sodium tetraborate ,  Boric acid (H3BO3) ;  8 h, 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
Reference
Green preparation of 2-aminothiazole by solvent-free one-pot method
, China, , ,

Production Method 2

Reaction Conditions
1.1 Catalysts: m-Chloroperbenzoic acid
1.2 Solvents: Isopropanol
Reference
Process of producing 2-aminothiazole
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Water
Reference
The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole
Akiyoshi, Saburo; Okuno, Kenzo, Journal of the American Chemical Society, 1954, 76, 693-4

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ;  16 h, rt → 80 °C
Reference
Process for the preparation of arylamines
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt; 6 h, 40 - 50 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
Reference
Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates
Irabuena, Camila; Scarone, Laura; de Souza, Guilherme Eduardo; Aguiar, Anna Caroline Campos; Mendes, Giovana Rossi; et al, Medicinal Chemistry Research, 2022, 31(3), 426-435

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  2 h, 120 °C
Reference
Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium
Pagoti, Sreenivasarao; Surana, Subham; Chauhan, Ajay; Parasar, Bibudha; Dash, Jyotirmayee, Catalysis Science & Technology, 2013, 3(3), 584-588

Production Method 7

Reaction Conditions
1.1 Catalysts: Dimethyl sulfoxide ,  Hydrogen iodide Solvents: Ethyl acetate ;  2 h, 60 °C
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization
Zarnegar, Zohre; Sadeghi, Masoud; Alizadeh, Roghayeh; Safai, Javad, Journal of Molecular Liquids, 2018, 255, 76-79

Production Method 8

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Iron oxide (Fe3O4) Solvents: Methanol ;  1 h, 65 °C
1.2 1 h, 65 °C
Reference
Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system
Sadeghi, Masoud; Safari, Javad; Zarnegar, Zohre, RSC Advances, 2016, 6(69), 64749-64755

Production Method 9

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
Reference
Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Research on Chemical Intermediates, 2016, 42(12), 8175-8183

Production Method 10

Reaction Conditions
1.1 Reagents: Glucose ,  Potassium hydroxide Solvents: Water ;  15 min, 85 °C
Reference
Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions
Chandna, Nisha; Kaur, Fatehjeet; Kumar, Shobhna; Jain, Nidhi, Green Chemistry, 2017, 19(18), 4268-4271

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  overnight, pH 7, rt
Reference
Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures
Islam, Saidul; Bucar, Dejan-Kresimir; Powner, Matthew W., Nature Chemistry, 2017, 9(6), 584-589

Production Method 12

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Starch Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 Reagents: Water
Reference
Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Monatshefte fuer Chemie, 2017, 148(4), 745-749

Production Method 13

Reaction Conditions
1.1 Solvents: Ethanol ;  2 - 3 h, rt
Reference
Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE)
Valiveti, Aditya Kapil; Bhalerao, Uma M.; Acharya, Jyotiranjan; Karade, Hitendra N.; Acharya, Badri Narayan; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper Solvents: Ethylene glycol
Reference
Amination of aryl halides using copper catalysis
Lang, F.; Zewge, D.; Houpis, I. N.; Volante, R. P., Tetrahedron Letters, 2001, 42(19), 3251-3254

Production Method 15

Reaction Conditions
1.1 Solvents: Ethanol ;  12 h, rt → reflux
Reference
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

Production Method 16

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Iron oxide (Fe3O4) (supported on SiO2-TiO2 nanocomposite) ,  Silica ,  Titania Solvents: Polyethylene glycol ;  5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
Reference
TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles
Safari, Javad; Abedi-Jazini, Zahra; Zarnegar, Zohre; Sadeghi, Masoud, Journal of Nanoparticle Research, 2015, 17(12), 1-10

Production Method 17

Reaction Conditions
1.1 Solvents: Water ;  rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1
Reference
Synthesis of 2-amino-5-nitrothiazole
Yang, Yingjie; Cheng, Leqin; Yu, Liying; Tan, Naidi; Yang, Yaobin, Ranliao Gongye, 2002, 39(3), 26-27

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetone
Reference
The preparation of 2-aminothiazole from cyclic acetals
Astle, Melvin J.; Pierce, James B., Journal of Organic Chemistry, 1955, 20, 178-81

Production Method 19

Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
Reference
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

Production Method 20

Reaction Conditions
1.1 Reagents: Iodine Catalysts: Triethylamine Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Ammonia ;  pH 8
Reference
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions
Abedi-Jazini, Z.; Safari, J.; Zarnegar, Z.; Sadeghi, M., Polycyclic Aromatic Compounds, 2018, 38(3), 231-235

Aminothiazole Raw materials

Aminothiazole Preparation Products

Aminothiazole Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:96-50-4)2-Aminothiazole
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:44
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:96-50-4)2-Aminothiazole
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(CAS:96-50-4)
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Purity:99%
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Aminothiazole Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Aminothiazole

Aminothiazole: A Comprehensive Overview

Aminothiazole, also known by its CAS number 96-50-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C4H5N3S, belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of aminothiazole consists of a thiazole ring with an amino group (-NH2) attached to one of the nitrogen atoms, making it a valuable intermediate in the synthesis of numerous chemical compounds.

Recent studies have highlighted the potential of aminothiazole in the development of novel pharmaceuticals, particularly in the field of anti-inflammatory and antitumor agents. Researchers have explored its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that aminothiazole derivatives could serve as leads for developing more effective and less toxic therapeutic agents compared to conventional drugs.

In addition to its pharmaceutical applications, aminothiazole has found utility in agricultural chemistry as a fungicide and plant growth regulator. Field trials have demonstrated that certain derivatives of aminothiazole can enhance crop resistance to fungal infections while promoting healthy growth under stress conditions. This dual functionality underscores the compound's potential in sustainable agriculture practices.

The synthesis of aminothiazole involves several methods, including the thioamide pathway and the thiourea pathway. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, making large-scale production more feasible.

Moreover, aminothiazole has been employed as a building block in materials science for the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.

Despite its wide-ranging applications, the environmental impact of aminothiazole remains an area of concern. Studies have shown that certain degradation products of this compound can exhibit bioaccumulation potential in aquatic ecosystems. As such, ongoing research is focused on developing biodegradable derivatives and optimizing waste management strategies to mitigate environmental risks associated with its use.

In conclusion, Aminothiazole (CAS No. 96-50-4) stands out as a multifaceted compound with significant implications across diverse fields. Its role as an intermediate in drug discovery, agricultural chemistry, and materials science highlights its importance in modern chemical research. With continued advancements in synthetic methodologies and application development, aminothiazole is poised to contribute even more significantly to scientific innovation in the coming years.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-50-4)2-Aminothiazole
LE3669;LE5739374;LE18316
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:96-50-4)2-Aminothiazole
sfd11491
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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